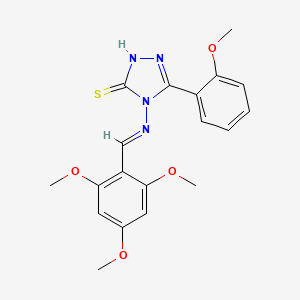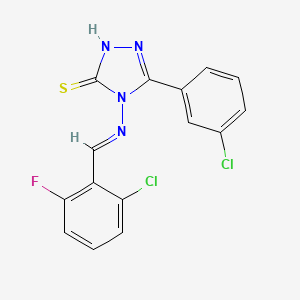
4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Cloro-6-fluorobencilideno)amino)-3-(3-clorofenil)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas, incluidas las propiedades antifúngicas, antibacterianas y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-Cloro-6-fluorobencilideno)amino)-3-(3-clorofenil)-1H-1,2,4-triazol-5(4H)-tiona generalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se forma a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Reacciones de sustitución:
Formación de tiona: El paso final implica la conversión del derivado de triazol a su forma de tiona utilizando agentes sulfurantes como el pentóxido de fósforo (P2S5) o el reactivo de Lawesson.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tiona, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imina (bencilideno), convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, permitiendo una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en solventes anhidros.
Sustitución: Reactivos halogenados como bromo (Br2) o cloro (Cl2) en presencia de catalizadores como hierro (Fe) o cloruro de aluminio (AlCl3).
Principales productos
Oxidación: Sulfóxidos o sulfona.
Reducción: Aminas correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-((2-Cloro-6-fluorobencilideno)amino)-3-(3-clorofenil)-1H-1,2,4-triazol-5(4H)-tiona tiene varias aplicaciones de investigación científica:
Química medicinal: Investigado por su potencial como agente antifúngico, antibacteriano y anticancerígeno.
Estudios biológicos: Utilizado en estudios para comprender su mecanismo de acción e interacción con objetivos biológicos.
Desarrollo farmacéutico: Explorado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Biología química: Utilizado en biología química para estudiar la inhibición enzimática e interacciones proteicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de triazol y el grupo tiona son grupos funcionales clave que contribuyen a su actividad biológica. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o interferir con las vías de señalización del receptor, lo que lleva a sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-triazol: Compuestos con anillos de triazol similares pero diferentes sustituyentes.
Compuestos que contienen tiona: Otros compuestos con grupos tiona, como las tiosemicarbazonas.
Unicidad
4-((2-Cloro-6-fluorobencilideno)amino)-3-(3-clorofenil)-1H-1,2,4-triazol-5(4H)-tiona es única debido a su combinación específica de sustituyentes, lo que puede conferir actividades biológicas y propiedades farmacológicas distintas en comparación con otros derivados de triazol y compuestos que contienen tiona.
Propiedades
Número CAS |
478254-74-9 |
|---|---|
Fórmula molecular |
C15H9Cl2FN4S |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2FN4S/c16-10-4-1-3-9(7-10)14-20-21-15(23)22(14)19-8-11-12(17)5-2-6-13(11)18/h1-8H,(H,21,23)/b19-8+ |
Clave InChI |
XUZKVPVWXXXCKP-UFWORHAWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


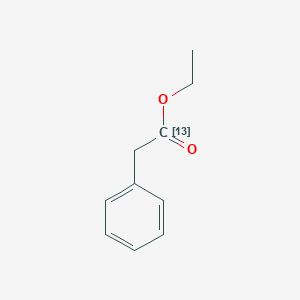
![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)


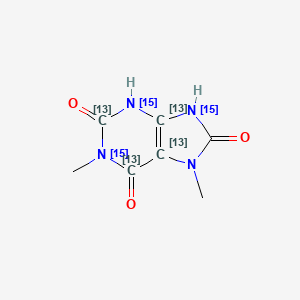
![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12054432.png)
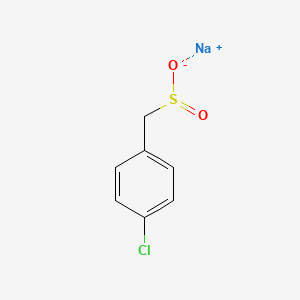

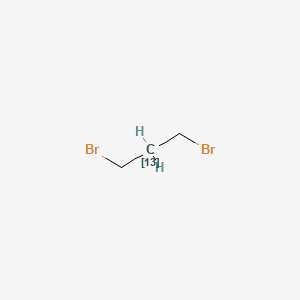
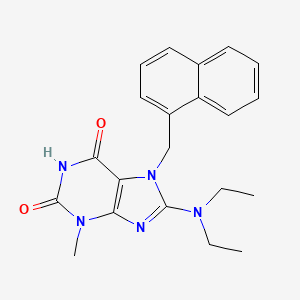

![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)
